molecular formula C25H24O4 B4948600 [4-[2-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]ethoxy]phenyl]-phenylmethanone

[4-[2-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]ethoxy]phenyl]-phenylmethanone

Cat. No.: B4948600
M. Wt: 388.5 g/mol
InChI Key: XDUGXEGHPOJGMT-XVNBXDOJSA-N
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Description

[4-[2-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]ethoxy]phenyl]-phenylmethanone is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes multiple aromatic rings and functional groups that contribute to its reactivity and versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-[2-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]ethoxy]phenyl]-phenylmethanone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Prop-1-enyl Group: This step involves the reaction of a suitable aldehyde with a Wittig reagent to form the (E)-prop-1-enyl group.

    Ether Formation: The next step involves the formation of the ether linkage by reacting the intermediate with 2-methoxyphenol under basic conditions.

    Coupling Reaction: The final step involves the coupling of the intermediate with phenylmethanone using a suitable catalyst, such as palladium, under controlled conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

[4-[2-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]ethoxy]phenyl]-phenylmethanone undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, such as potassium permanganate or chromium trioxide, to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to form alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, using appropriate reagents and conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Nitric acid for nitration, sulfuric acid for sulfonation, halogens for halogenation.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols.

    Substitution: Nitro, sulfo, and halo derivatives.

Scientific Research Applications

Chemistry

In chemistry, [4-[2-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]ethoxy]phenyl]-phenylmethanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.

Biology

In biological research, this compound can be used as a probe to study enzyme-substrate interactions and to investigate the mechanisms of various biochemical pathways.

Medicine

In medicine, derivatives of this compound may exhibit pharmacological activities, such as anti-inflammatory, antioxidant, or anticancer properties. Research is ongoing to explore its potential therapeutic applications.

Industry

In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of [4-[2-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]ethoxy]phenyl]-phenylmethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form covalent or non-covalent bonds with these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

    [4-[2-[2-methoxyphenoxy]ethoxy]phenyl]-phenylmethanone: Lacks the (E)-prop-1-enyl group, resulting in different reactivity and applications.

    [4-[2-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]ethoxy]phenyl]-methanone: Similar structure but with a different substitution pattern on the aromatic rings.

Uniqueness

The presence of the (E)-prop-1-enyl group and the specific arrangement of functional groups in [4-[2-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]ethoxy]phenyl]-phenylmethanone confer unique reactivity and properties, making it distinct from other similar compounds. This uniqueness allows for specialized applications in various fields, as discussed above.

Properties

IUPAC Name

[4-[2-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]ethoxy]phenyl]-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24O4/c1-3-7-19-10-15-23(24(18-19)27-2)29-17-16-28-22-13-11-21(12-14-22)25(26)20-8-5-4-6-9-20/h3-15,18H,16-17H2,1-2H3/b7-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDUGXEGHPOJGMT-XVNBXDOJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC1=CC(=C(C=C1)OCCOC2=CC=C(C=C2)C(=O)C3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/C1=CC(=C(C=C1)OCCOC2=CC=C(C=C2)C(=O)C3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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